2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide
Overview
Description
2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide typically involves the condensation of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor and anticancer agent.
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate: A structurally related compound with similar applications in medicinal chemistry.
Uniqueness
2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can be exploited for further chemical modifications. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
2-(2-amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N5O.BrH/c26-24-28-30-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)27-25(30)29(24)17-23(31)20-14-8-3-9-15-20;/h1-16H,17H2,(H2,26,28);1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWPAHAALPFEW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=[N+](C(=NN23)N)CC(=O)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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